Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
Executive Summary
In contemporary medicinal chemistry, the benzo[b]thiophene scaffold serves as a privileged bioisostere for indoles, benzofurans, and quinolines. Among its functionalized derivatives, Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) represents a highly specialized, versatile building block[1]. By strategically combining a fluorine atom for metabolic stability, a methyl group for conformational locking, and a methyl ester for downstream synthetic functionalization, this compound is uniquely positioned for the development of targeted therapeutics, including kinase inhibitors and STAT3 pathway modulators[2][3].
This technical guide provides an in-depth analysis of the compound’s structural logic, physical properties, and a self-validating synthetic methodology designed for research and drug development professionals.
Chemical Identity and Quantitative Data
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.
| Property | Value / Description |
| Chemical Name | Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate |
| CAS Registry Number | 863119-54-4[1] |
| Molecular Formula | C₁₁H₉FO₂S[1] |
| Molecular Weight | 224.25 g/mol [4] |
| InChIKey | QLXAVQNSGQZFPE-UHFFFAOYSA-N |
| Purity Standard | Typically ≥95% (Commercial grade) |
| Physical State | Solid (Ambient Storage) |
| Safety / Hazards | H302, H315, H319, H335 (Irritant/Harmful if swallowed) |
Structural Anatomy and Pharmacological Rationale
The architectural design of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is not arbitrary; each functional group serves a distinct mechanistic or pharmacological purpose.
-
The Benzo[b]thiophene Core: Acts as a lipophilic, aromatic scaffold that frequently engages in π−π stacking within the hydrophobic pockets of target proteins (e.g., the SH2 domain of STAT3)[2].
-
6-Fluoro Substitution: The introduction of fluorine at the 6-position withdraws electron density via the inductive effect. This deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, thereby extending the biological half-life of downstream drug candidates.
-
3-Methyl Group: Introduces a critical steric bump. When the 2-ester is converted into an amide, the 3-methyl group forces the amide bond into a specific conformation, reducing the entropic penalty upon target binding.
-
2-Methyl Carboxylate: Serves as a stable, yet easily manipulable synthetic handle. It can be saponified to the corresponding carboxylic acid (CAS: 863119-55-5) for amide coupling or reduced to an alcohol[5].
Figure 1: Pharmacophoric contributions and structural logic of the target compound.
Synthetic Methodology and Mechanistic Causality
The most robust and atom-economical route to 2-carboxylate-benzo[b]thiophenes involves the base-promoted cyclization of an ortho-haloacetophenone with a thioglycolate[2][6].
Mechanistic Pathway
-
Nucleophilic Aromatic Substitution ( SNAr ): The reaction is initiated by the deprotonation of methyl thioglycolate by a mild base (e.g., K2CO3 ). The resulting thiolate anion attacks the highly activated ortho-position of 1-(2-chloro-4-fluorophenyl)ethan-1-one, displacing the chloride ion to form a thioether intermediate[6].
-
Intramolecular Aldol-Type Condensation: The active methylene group of the thioether is deprotonated, followed by an intramolecular nucleophilic attack on the adjacent ketone carbonyl[7].
-
Dehydration: The resulting tertiary alcohol undergoes spontaneous dehydration driven by the thermodynamic stability of the newly formed aromatic thiophene ring[7].
Figure 2: Synthetic workflow and mechanistic pathway for benzo[b]thiophene formation.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol integrates causality and in-process controls (IPCs) to create a self-validating workflow.
Reagents and Equipment
-
Starting Material: 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 eq)
-
Nucleophile: Methyl thioglycolate (1.2 eq)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 ) (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Reaction Setup: Charge a flame-dried round-bottom flask with 1-(2-chloro-4-fluorophenyl)ethan-1-one and anhydrous DMF.
-
Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the thiolate anion, thereby maximizing its nucleophilicity for the initial SNAr step[2].
-
-
Thiolate Generation: Add methyl thioglycolate (1.2 eq) followed by anhydrous K2CO3 (2.5 eq) in one portion.
-
Causality: A slight excess of thioglycolate ensures complete consumption of the starting material. K2CO3 is basic enough to deprotonate the thiol (pKa ~10) but mild enough to prevent premature saponification of the methyl ester.
-
-
Thermal Activation: Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere for 12 hours.
-
Causality: While the SNAr step can occur at lower temperatures, the subsequent intramolecular aldol condensation requires a higher activation energy to proceed efficiently[7].
-
-
In-Process Control (Self-Validation): Sample the reaction mixture and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS.
-
Validation Metric: The reaction is deemed complete when the starting ketone is fully consumed, replaced by a highly UV-active, non-polar spot corresponding to the aromatized benzo[b]thiophene core[3].
-
-
Quench and Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10 volumes relative to DMF).
-
Causality: The target compound is highly lipophilic and will rapidly precipitate. The ice water safely quenches the reaction, dissolves the inorganic salts ( KCl , unreacted K2CO3 ), and removes the DMF solvent.
-
-
Isolation and Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum. If necessary, recrystallize from hot ethanol.
-
Causality: Recrystallization exploits the planar, rigid structure of the benzo[b]thiophene, allowing it to form a pure crystal lattice while excluding trace acyclic thioether intermediates.
-
Downstream Applications in Drug Discovery
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is rarely the final drug molecule; rather, it is a foundational scaffold.
In the development of STAT3 signaling pathway inhibitors , the ester is typically hydrolyzed to 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid[2][5]. This acid is then coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., EDC/HOBt) to generate carboxamides[2]. These derivatives have shown significant antiproliferative activity against cancer cells by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization[2]. Furthermore, similar aminobenzo[b]thiophene scaffolds have been heavily utilized in the synthesis of potent kinase inhibitors, such as MK2 and LIMK1 inhibitors, demonstrating the vast pharmacological utility of this core structure[3].
References
-
National Center for Biotechnology Information (NCBI). "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway." PMC. URL: [Link]
-
MDPI. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution." MDPI. URL: [Link]
-
Royal Society of Chemistry (RSC). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Publishing. URL: [Link]
-
Pharmaceutical Society of Japan. "Studies on Quinones. Part 37. Synthesis and Biological Activity of o-Aminoester Functionalised Benzo- and Naphtho[2,3-b]thiophenes." URL: [Link]
Sources
- 1. 863119-54-4 | CAS DataBase [chemicalbook.com]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate - [sigmaaldrich.com]
- 5. 863119-55-5 CAS Manufactory [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
